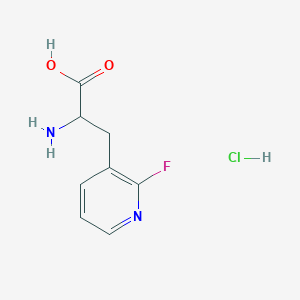
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O2 It is a derivative of propanoic acid, featuring an amino group and a fluoropyridinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoropyridine and an appropriate amino acid precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The crude product is purified through recrystallization or other purification techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.
化学反应分析
Types of Reactions
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluoropyridinyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid;dihydrochloride
- ®-2-Amino-3-(naphthalen-2-yl)propanoic acid;hydrochloride
Uniqueness
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride is unique due to its specific fluoropyridinyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective.
生物活性
2-Amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry and pharmacology.
- IUPAC Name : 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride
- Molecular Formula : C₈H₉FN₂O₂·HCl
- Molecular Weight : 184.17 g/mol
- Purity : 95%
- Physical Form : Powder
- Storage Conditions : Room temperature
Biological Activity
The biological activity of 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid hydrochloride can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, related compounds have demonstrated significant inhibition against various microbial strains, including:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 128 µg/mL |
| Escherichia coli | 64 - 128 µg/mL |
| Candida albicans | 64 µg/mL |
In studies, it was found that certain derivatives suppressed microbial growth effectively at concentrations around 64 µg/mL, showcasing their potential as antimicrobial agents .
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in MDPI evaluated the antimicrobial efficacy of various propanoic acid derivatives, including those structurally related to 2-amino-3-(2-fluoropyridin-3-yl)propanoic acid. The findings highlighted that these compounds could inhibit the growth of pathogenic bacteria and fungi, with particular effectiveness noted against Candida albicans and Staphylococcus aureus . -
Neuropharmacological Investigation :
Another investigation focused on the neuropharmacological properties of pyridine derivatives, suggesting that modifications in the molecular structure can lead to enhanced activity at neurotransmitter receptors. While direct studies on the specific compound are sparse, the implications for similar structures indicate a promising avenue for future research .
属性
IUPAC Name |
2-amino-3-(2-fluoropyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2.ClH/c9-7-5(2-1-3-11-7)4-6(10)8(12)13;/h1-3,6H,4,10H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSAEKOYSJZNKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














